Cas no 13746-60-6 (Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-)

Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- structure
13746-60-6 structure
Product Name:Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-
CAS No:13746-60-6
Molecular Formula:C17H24O2
Molecular Weight:260.37126
CID:201693
PubChem ID:117409

Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- Properties

Names and Identifiers

    • Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel-
    • exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
    • 2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
    • 2-methoxy-6-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol
    • 6-Isobornyl-2-methoxyphenol
    • exo-2-Methoxy-6-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)phenol
    • Phenol, 2-isobornyl-6-methoxy-
    • Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
    • 2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol
    • 13746-60-6
    • EINECS 237-321-2
    • InChIKey: YPUMYHHWYPOEPH-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3
    • SMILES: COC1=CC=CC(C2CC3CCC2(C3(C)C)C)=C1O

Computed Properties

  • Exact Mass: 260.177630004g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 260.177630004g/mol
  • Heavy Atom Count: 19
  • Complexity: 351
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.9
  • Topological Polar Surface Area: 29.5Ų

Phenol,2-methoxy-6-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]-, rel- Related Literature

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